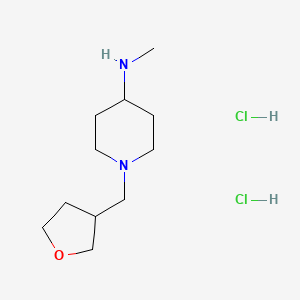
N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride
Overview
Description
“N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1315366-62-1 . It has a molecular weight of 271.23 and its IUPAC name is N-methyl-1-(tetrahydro-3-furanylmethyl)-4-piperidinamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H22N2O.2ClH/c1-12-11-2-5-13(6-3-11)8-10-4-7-14-9-10;;/h10-12H,2-9H2,1H3;2*1H . This indicates the presence of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 271.23 .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Catalytic Applications and Synthesis : Piperidine derivatives are utilized as intermediates in the synthesis of complex organic molecules. For example, they play roles in nucleophile-promoted alkyne-iminium ion cyclizations, which are critical for constructing heterocyclic compounds with potential biological activities (Arnold et al., 2003).
- Pharmaceutical Intermediates : Certain piperidine derivatives serve as important intermediates in the synthesis of drugs, such as Repaglinide, highlighting their role in pharmaceutical manufacturing (Liu et al., 2011).
Pharmacological Research
- Anticholinergic Activities : Research on piperidine derivatives with modifications has revealed significant anticholinergic activities, which are crucial for developing therapeutic agents for conditions like spasm and dyskinesia (Sugai et al., 1984).
Material Science and Photostabilization
- Photostabilization of Polymers : Hindered amine derivatives, including those based on piperidine, are effective in photostabilizing materials such as polypropylene, showcasing their utility beyond pharmaceuticals into material sciences (Jensen et al., 1983).
Antimicrobial Applications
- Antimicrobial Properties : Piperidine derivatives have been studied for their antimicrobial properties against pathogens affecting plants, indicating their potential use in agriculture and plant protection (Vinaya et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12-11-2-5-13(6-3-11)8-10-4-7-14-9-10;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPYLCWGLZCIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2CCOC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



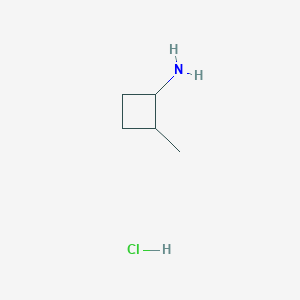

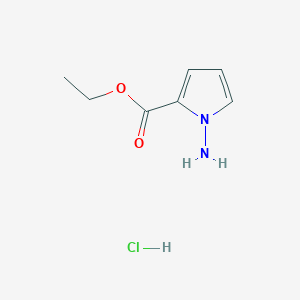

![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1463916.png)
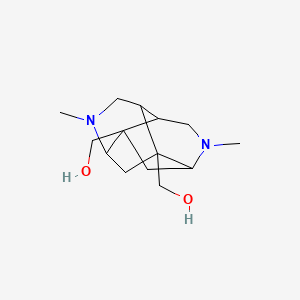

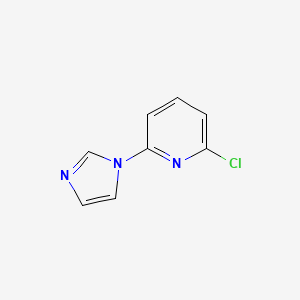
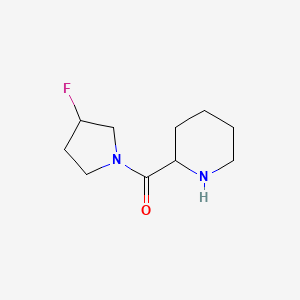
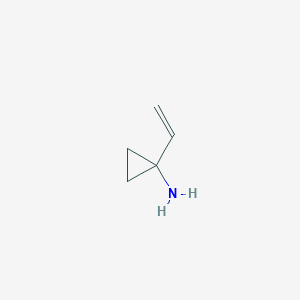

![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)

amine](/img/structure/B1463932.png)